3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a tetramethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Sulfonylation: The tetramethylphenylsulfonyl group can be introduced through a sulfonylation reaction using tetramethylbenzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions such as with lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonylated piperidines on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The presence of the pyrazole and sulfonyl groups suggests it could interact with biological targets such as kinases or proteases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The pyrazole ring could interact with the active site of enzymes, while the sulfonyl group could enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine lies in its combination of a piperidine ring with a pyrazole and a tetramethylphenylsulfonyl group. This specific arrangement of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-13-9-14(2)16(4)19(15(13)3)25(23,24)22-8-6-7-17(12-22)18-10-20-21(5)11-18/h9-11,17H,6-8,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPAFVIZJOVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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